4-Morpholinoquinazoline-6-carbaldehyde
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Overview
Description
4-Morpholinoquinazoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with a morpholine ring and an aldehyde functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinoquinazoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with formic acid and morpholine, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Morpholinoquinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Morpholinoquinazoline-6-carboxylic acid.
Reduction: 4-Morpholinoquinazoline-6-methanol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Morpholinoquinazoline-6-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Morpholinoquinazoline-6-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinone: Another quinazoline derivative with a ketone group instead of an aldehyde.
2-Quinazolinone: A structural isomer with the ketone group at a different position.
Quinazoline-3-oxide: A quinazoline derivative with an oxygen atom at the third position
Uniqueness
4-Morpholinoquinazoline-6-carbaldehyde is unique due to its specific functional groups, which allow for diverse chemical modifications and biological activities. The presence of the morpholine ring and aldehyde group provides opportunities for further derivatization and exploration of its therapeutic potential .
Properties
CAS No. |
648449-17-6 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-morpholin-4-ylquinazoline-6-carbaldehyde |
InChI |
InChI=1S/C13H13N3O2/c17-8-10-1-2-12-11(7-10)13(15-9-14-12)16-3-5-18-6-4-16/h1-2,7-9H,3-6H2 |
InChI Key |
JTTYIRNYUCRXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
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